N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoline core substituted with a 1,3-benzodioxole group, a cyano group, and a hydroxyl moiety. The sulfanyl bridge links this core to an acetamide group bearing a 4-acetylphenyl substituent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-15(31)16-5-8-18(9-6-16)29-24(33)13-36-27-19(12-28)25(26-20(30-27)3-2-4-21(26)32)17-7-10-22-23(11-17)35-14-34-22/h5-11,25,30H,2-4,13-14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFYBZPFLQDVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound belongs to the class of sulfanyl acetamides and features a unique combination of functional groups that contribute to its biological activity. The structural formula can be summarized as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses notable antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth at specific concentrations.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cell signaling and metabolism, which may contribute to its anticancer and antimicrobial effects.
- Modulation of Signaling Pathways : It affects multiple signaling pathways, including those related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.
Data Table: Biological Activities
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways.
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in significant neuroprotection as evidenced by reduced levels of apoptotic markers compared to untreated controls.
Comparison with Similar Compounds
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Structure: Replaces the tetrahydroquinoline core with a triazole ring and incorporates a benzothiazole group.
- Key Differences: The absence of the 1,3-benzodioxole and tetrahydroquinoline systems may reduce binding affinity to quinoline-targeted enzymes.
- Activity: Not explicitly reported, but benzothiazole derivatives are known for anticancer and antimicrobial properties .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Structure: Features a triazole ring with benzyl and phenoxymethyl substituents.
Functional Analogues with Anti-Exudative or Anti-Inflammatory Activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structure : Triazole-sulfanyl-acetamide derivatives with furan substituents.
- Activity : Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan group may enhance solubility but reduce bioavailability compared to the 1,3-benzodioxole in the target compound .
Data Table: Comparative Analysis of Structural and Functional Features
Key Research Findings and Mechanistic Insights
- Sulfanyl-Acetamide Linkage : Critical for bioactivity across analogues. The sulfur atom enhances electron delocalization, improving binding to enzymatic targets (e.g., cyclooxygenase for anti-inflammatory effects) .
- Role of Aromatic Substituents: 1,3-Benzodioxole: May confer metabolic stability and selectivity for CNS targets due to its lipophilic nature. Cyanohydroxy-Tetrahydroquinoline: Likely contributes to redox modulation or metal chelation, as seen in hydroxyquinoline drugs .
- Triazole vs. Tetrahydroquinoline Cores: Triazole derivatives prioritize synthetic accessibility and metabolic resistance, whereas tetrahydroquinoline systems offer conformational rigidity for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
